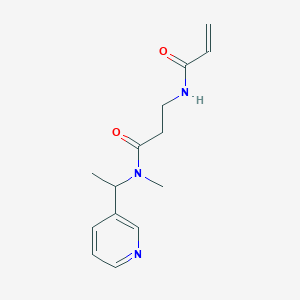

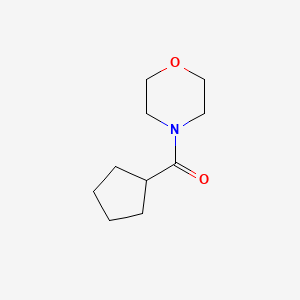

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Methods for Piperidine Derivatives

Piperidines are versatile building blocks, and their synthesis has been widely explored. Researchers have developed various methods for constructing substituted piperidines, including cyclization, cycloaddition, annulation, and multicomponent reactions. These synthetic approaches are essential for creating novel compounds with potential biological activity.

a. Antioxidant Activity: Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant action. Piperine, found in plants of the Piperaceae family, can hinder or suppress free radicals .

b. Anti-Cancer Agents: Researchers have explored piperidine derivatives as potential anti-cancer agents. These compounds may interfere with cancer cell growth, apoptosis pathways, and angiogenesis.

c. Neurological Disorders: Piperidines have shown promise in treating neurological disorders. Compounds targeting neurotransmitter receptors (e.g., dopamine, serotonin) can modulate brain function.

d. Anti-Inflammatory Properties: Certain piperidine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation pathways.

e. Antiviral and Antibacterial Activity: Piperidines have been investigated for their antiviral and antibacterial properties. Some compounds inhibit viral replication or bacterial growth.

f. Analgesics and Anesthetics: Piperidine-based molecules may act as analgesics or local anesthetics by interacting with ion channels or receptors involved in pain perception.

g. Cardiovascular Drugs: Researchers explore piperidine derivatives for cardiovascular applications, including vasodilation, antiarrhythmic effects, and blood pressure regulation.

h. Psychiatric Medications: Certain piperidines modulate neurotransmitter systems relevant to psychiatric disorders (e.g., schizophrenia, depression).

Recent Advances

Recent studies have focused on designing novel piperidine-based compounds with improved pharmacokinetic properties, selectivity, and reduced side effects. These advances contribute to drug discovery and therapeutic innovation.

properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NOS2/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUFGZFSMTXGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2800105.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/no-structure.png)

![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)

![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)

![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)